molecular formula C14H11N3O5S B2435048 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 886910-82-3

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2435048
CAS No.: 886910-82-3
M. Wt: 333.32
InChI Key: KSCOAYLANGFXBJ-UHFFFAOYSA-N
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Description

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is an organic compound that features a furan ring, an oxadiazole ring, and a methylsulfonylphenyl group. This compound is of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.

    Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a methylsulfonylphenyl group, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-23(19,20)10-6-4-9(5-7-10)13-16-17-14(22-13)15-12(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOAYLANGFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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